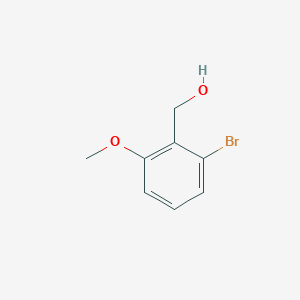

(2-Bromo-6-methoxyphenyl)methanol

Description

Significance of Aryl Methanol (B129727) Derivatives in Contemporary Organic Synthesis

Aryl methanol derivatives are a cornerstone of modern organic synthesis, primarily due to their prevalence in the structures of numerous natural products and biologically active molecules. The benzyl (B1604629) alcohol moiety is a common feature in a wide array of pharmaceuticals, agrochemicals, and materials. The hydroxyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be transformed into a leaving group for nucleophilic substitution reactions.

Furthermore, the alcohol group itself can be a key participant in powerful bond-forming reactions. Recent advancements have highlighted the use of alcohols as coupling partners in various transition-metal-catalyzed cross-coupling reactions. bldpharm.com For instance, through deoxygenative strategies, alcohols can serve as precursors to alkyl radicals for C(sp³)–C(sp²) bond formation, offering a valuable alternative to traditional organometallic reagents. bldpharm.com Methanol, the simplest alcohol, is itself a fundamental C1 building block in the chemical industry, utilized in countless methylation reactions and in the synthesis of more complex chemical frameworks. bldpharm.comarkat-usa.org The integration of the methanol unit onto an aryl ring, as seen in (2-bromo-6-methoxyphenyl)methanol, thus provides a stable yet reactive handle for intricate molecular construction.

Strategic Importance of Brominated Aromatic Scaffolds in Molecular Design

The incorporation of bromine into an aromatic scaffold is a widely employed strategy in medicinal chemistry and materials science. Bromine's unique electronic properties and size allow it to serve as more than just a synthetic handle; it can significantly influence a molecule's physicochemical and biological properties. The introduction of a bromine atom can enhance the therapeutic activity of a drug candidate and beneficially alter its metabolic profile. chemicalbook.com

A key aspect of bromine's utility lies in its ability to participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site. This interaction is increasingly recognized as a critical factor in drug-target binding, influencing both affinity and selectivity. Brominated phenols and their derivatives are particularly valuable intermediates, as the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, enabling the construction of complex biaryl systems and other carbon-carbon bonds. chemicalbook.comnih.gov The presence of bromine on an aromatic ring, as in this compound, therefore offers a reliable and versatile anchor point for diversification and the assembly of elaborate molecular architectures.

Overview of Research Trajectories for this compound

The primary research application for this compound is as a specialized chemical intermediate in multi-step synthetic sequences. Its classification as an organic building block incorporating alcohol, ether, and bromide functionalities underscores its role as a precursor for more complex target molecules. bldpharm.com

A notable and specific application is its use in the preparation of pyrrolocarbazole derivatives, which have been investigated for the treatment of thrombopenia. chemicalbook.com In this context, this compound serves as a key starting material. A documented synthetic route to the compound itself involves the reduction of 2-bromo-6-methoxybenzoic acid using a borane (B79455) dimethyl sulfide (B99878) complex (BH₃·DMS) in tetrahydrofuran (B95107) (THF). google.com This transformation highlights a specific pathway through which this versatile building block is accessed for its subsequent use in medicinal chemistry research. The strategic placement of the bromo, methoxy (B1213986), and methanol groups allows for a programmed sequence of reactions, making it a valuable component in the toolset of synthetic organic chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93710-52-2 | chemicalbook.com |

| Molecular Formula | C₈H₉BrO₂ | chemicalbook.com |

| Molecular Weight | 217.06 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 285.4 ± 25.0 °C | chemicalbook.com |

| Density (Predicted) | 1.513 ± 0.06 g/cm³ | chemicalbook.com |

| Storage | Room temperature | myskinrecipes.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJUWQQUHKXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93710-52-2 | |

| Record name | 2-Bromo-6-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 6 Methoxyphenyl Methanol

Established Synthetic Pathways to (2-Bromo-6-methoxyphenyl)methanol

The construction of this compound typically involves a multi-step sequence starting from more readily available precursors. These routes are designed to introduce the bromo, methoxy (B1213986), and hydroxymethyl groups in the correct 1,2,6-orientation.

Multi-Step Synthesis Approaches from Precursor Compounds

A common and logical approach to synthesize this compound begins with a precursor that already contains some of the required functionalities in the desired positions. One such precursor is 2-bromo-6-methoxybenzoic acid. The synthesis can be envisioned as the reduction of the carboxylic acid group to a primary alcohol.

Another potential precursor is 1-bromo-3-methoxybenzene. nist.gov Through a directed ortho-metalation reaction, a functional group can be introduced at the position ortho to the methoxy group, which is a key step in building the 1,2,6-trisubstituted pattern. wikipedia.org

A plausible multi-step synthesis starting from 1-bromo-3-methoxybenzene is outlined below:

Step 1: Directed ortho-Lithiation and Formylation

The synthesis can commence with the directed ortho-metalation of 1-bromo-3-methoxybenzene. wikipedia.org The methoxy group directs the lithiation to the C2 position. Treatment with a strong lithium base like n-butyllithium at low temperatures, followed by the addition of an electrophile such as dimethylformamide (DMF), introduces a formyl group to yield 2-bromo-6-methoxybenzaldehyde (B135689).

Step 2: Reduction of the Aldehyde

The resulting 2-bromo-6-methoxybenzaldehyde can then be reduced to the target alcohol, this compound. This reduction is commonly achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. masterorganicchemistry.com

A summary of a potential synthetic pathway is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1-Bromo-3-methoxybenzene | 1. n-BuLi, THF, -78 °C; 2. DMF | 2-Bromo-6-methoxybenzaldehyde |

| 2 | 2-Bromo-6-methoxybenzaldehyde | NaBH₄, Methanol, 0 °C to rt | This compound |

Mechanistic Insights into Key Synthetic Steps

Understanding the mechanisms of the key reactions is crucial for optimizing reaction conditions and improving yields.

Directed ortho-Metalation: The ortho-lithiation of 1-bromo-3-methoxybenzene is a prime example of a directed metalation reaction. The methoxy group acts as a directed metalation group (DMG). The lone pair of electrons on the oxygen atom coordinates with the lithium ion of the organolithium reagent, bringing the base in close proximity to the ortho-proton. This chelation effect increases the acidity of the ortho-proton, facilitating its abstraction by the strong base to form a stabilized aryllithium intermediate. wikipedia.org

Reduction with Sodium Borohydride: The reduction of the aldehyde to the primary alcohol with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The borohydride anion (BH₄⁻) serves as the source of the hydride. The reaction mechanism involves the transfer of a hydride from the boron to the carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol), yields the final alcohol product. masterorganicchemistry.comyoutube.com

Advanced Synthetic Modifications and Optimizations for this compound

Beyond the established routes, advanced synthetic strategies focus on improving efficiency, selectivity, and the environmental footprint of the synthesis.

Regioselective Synthesis Considerations

The synthesis of a 1,2,3-trisubstituted benzene (B151609) derivative like this compound presents a significant regiochemical challenge. google.comlibretexts.org The directing effects of the substituents already present on the ring dictate the position of incoming electrophiles or nucleophiles.

In the case of synthesizing this compound, the methoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one. When starting from a disubstituted precursor, the directing effects of both groups must be considered. For instance, in the electrophilic substitution of 1-bromo-3-methoxybenzene, the methoxy group strongly activates the ortho (C2 and C6) and para (C4) positions. The bromine atom also directs to its ortho and para positions, but its deactivating nature is less influential than the activating methoxy group. Therefore, careful choice of reaction conditions is necessary to achieve the desired 2,6-disubstitution pattern and avoid the formation of other isomers. wikipedia.orgyoutube.com

The use of directed ortho-metalation, as described above, is a powerful strategy to overcome these regioselectivity issues by forcing the reaction to occur at a specific site. wikipedia.orgorganic-chemistry.org

Stereoselective Synthesis Methodologies

The target molecule, this compound, is achiral. However, if a prochiral ketone precursor, such as 2-bromo-6-methoxyacetophenone, were used, its reduction could lead to a chiral secondary alcohol. In such cases, stereoselective synthesis methodologies would be crucial.

The asymmetric reduction of prochiral ketones is a well-established field, often employing chiral reducing agents or catalysts. nih.gov For instance, enzymes like alcohol dehydrogenases (ADHs) can exhibit high stereoselectivity in the reduction of ketones, offering an environmentally friendly route to enantiopure alcohols. nih.gov While not directly applicable to the synthesis of the achiral this compound, these principles are highly relevant for the synthesis of related chiral molecules.

Green Chemistry Approaches in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.netscientificupdate.com For the synthesis of this compound, several green chemistry aspects can be considered.

Atom Economy and Waste Reduction: The choice of synthetic route and reagents significantly impacts the atom economy and the amount of waste generated. researchgate.netnih.gov For example, catalytic reductions are generally preferred over stoichiometric reductions as they generate less waste.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents, such as water, supercritical fluids, or bio-based solvents, is a key area of green chemistry. researchgate.netscientificupdate.com For the reduction step, using a more environmentally friendly alcohol or even water, if feasible, would be a green improvement.

Catalytic Methods: The use of catalysts, both chemical and biological, is a cornerstone of green chemistry as it can lead to milder reaction conditions, higher selectivity, and reduced energy consumption. google.com For instance, developing a catalytic method for the direct C-H hydroxymethylation of 1-bromo-3-methoxybenzene would be a significant green advancement, avoiding the use of stoichiometric organolithium reagents.

The table below summarizes some green chemistry metrics that can be used to evaluate the "greenness" of a synthetic process. nih.govrsc.org

| Green Chemistry Metric | Description | Relevance to Synthesis |

| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | Higher atom economy means less waste generated. |

| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | A lower E-factor indicates a greener process. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A lower PMI signifies a more efficient and less wasteful process. |

By applying these principles and metrics, the synthesis of this compound can be designed to be not only efficient and selective but also more sustainable.

Synthesis of Key Derivatives and Analogues of this compound

The strategic placement of reactive sites on this compound makes it a valuable precursor for various derivatives. Chemists can selectively target the aromatic ring for further substitution, modify the benzyl (B1604629) alcohol moiety, or utilize the existing functional groups to build more elaborate structures.

The introduction of additional halogen atoms onto the this compound framework can significantly alter the electronic properties and reactivity of the molecule. For instance, the synthesis of (2-bromo-6-fluorophenyl)(2-bromophenyl)methanol has been reported, demonstrating the feasibility of creating multi-halogenated analogues. While a direct fluorination of this compound is not explicitly detailed in the provided search results, general methods for the synthesis of similar compounds, such as (2-Bromo-6-fluorophenyl)methanol, are available, indicating that such transformations are well within the realm of synthetic possibility. chemicalbook.combldpharm.comchemdad.com

A general approach to synthesizing multi-halogenated aryl ethers involves the reaction of phenols with halogenated alkanes like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base. beilstein-journals.org This methodology could potentially be adapted for the synthesis of halogenated benzyl alcohol derivatives. The synthesis of (2-bromo-6-chlorophenyl)(2-bromophenyl)methanol has also been documented, further highlighting the accessibility of such halogenated analogues.

Table 1: Synthesis of Halogenated Analogues

| Product | Starting Materials | Reagents and Conditions | Yield |

|---|---|---|---|

| 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether | Phenol (B47542), 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) | KOH, 80 °C, 4.5 h | 85% beilstein-journals.org |

Note: The table includes a representative example of a multi-halogenated ether synthesis that could be conceptually applied to benzyl alcohols.

The synthesis of analogues with additional methoxy groups can be achieved through various routes. For example, 6-bromo-3,4-dimethoxy-α-methylbenzyl alcohol is synthesized through a multi-step process that can involve bromination and methylation. lookchem.com The preparation of 2-bromo-4,5-dimethoxybenzyl bromide, an intermediate for Pinaverium Bromide, from 3,4-dimethoxytoluene (B46254) involves an electrophilic bromination of the aromatic ring. google.com This indicates that the introduction of methoxy groups onto a brominated phenyl ring is a known transformation.

Table 2: Synthesis of Methoxy-Substituted Analogues

| Product | Starting Materials | Reagents and Conditions | Yield |

|---|---|---|---|

| 2-bromo-4,5-dimethoxybenzyl bromide | 3,4-dimethoxytoluene | Bromate, bromide, sulfuric acid, initiator | 53% google.com |

The reactivity of the functional groups in this compound allows for its conversion into a variety of other benzyl alcohol derivatives. A notable example is the palladium-catalyzed synthesis of fluorenones from bis(2-bromophenyl)methanols. rsc.org This transformation involves an intramolecular C-H activation, showcasing the utility of the bromo-substituted benzyl alcohol structure in forming complex polycyclic systems.

Another example of diversification is the synthesis of 2-(2-Bromophenyl)-2-propanol from 2-bromobenzoic acid methyl ester and methylmagnesium bromide. chemicalbook.com This reaction demonstrates the conversion of a related bromo-substituted aromatic compound into a tertiary alcohol, a different class of benzyl alcohol derivative. The synthesis of 2-(bromomethyl)benzyl alcohol from 1,2-phenylenedimethanol using hydrogen bromide in toluene (B28343) also highlights a method for introducing a bromomethyl group, which can be a useful synthon for further modifications. chemicalbook.com

Table 3: Synthesis of Diversified Benzyl Alcohol Derivatives

| Product | Starting Material | Reagents and Conditions | Yield |

|---|---|---|---|

| Fluorenone derivative | bis(2-bromophenyl)methanol (B14894271) | Pd(OAc)2, Cs2CO3, TBAI, toluene, 110 °C, 16 h | Not specified rsc.org |

| 2-(2-Bromophenyl)-2-propanol | 2-bromobenzoic acid methyl ester | methylmagnesium bromide, THF, 20 °C; then HCl | 98.2% chemicalbook.com |

This compound is a key intermediate for the synthesis of larger, more complex organic structures with potential applications in materials science and medicinal chemistry. A significant application is in the preparation of azobenzene (B91143) derivatives. Specifically, bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives have been synthesized and characterized. researchgate.netnih.govbeilstein-journals.orgamanote.com These tetra-ortho-substituted aminoazobenzene compounds are of interest due to their potential as red-light photoswitches. researchgate.net The synthesis of these complex molecules highlights the utility of the bromo- and methoxy-substituted phenyl motif in constructing photosensitive materials. nih.govbeilstein-journals.org

Furthermore, this compound is explicitly mentioned as a reagent used in the preparation of Pyrrolocarbazole derivatives, which are known for their potential therapeutic applications, including the treatment of thrombopenia. While the detailed synthetic pathway was not provided in the search results, this application underscores the importance of this compound in the synthesis of medicinally relevant heterocyclic scaffolds.

Table 4: Incorporation of this compound into Complex Scaffolds

| Scaffold Type | Specific Derivative | Precursor | Application/Significance |

|---|---|---|---|

| Azobenzene | bis(4-amino-2-bromo-6-methoxy)azobenzene | This compound derivative | Red-light photoswitches researchgate.netnih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Methoxyphenyl Methanol

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a key site for various chemical modifications. Its reactivity is influenced by the presence of the ortho-methoxy and ortho-hydroxymethyl groups.

Carbon-Halogen Bond Activation Studies

The carbon-bromine (C-Br) bond in (2-Bromo-6-methoxyphenyl)methanol is susceptible to activation by transition metal catalysts. This activation is the initial and crucial step for many cross-coupling reactions. The electron-donating methoxy (B1213986) group and the hydroxymethyl group can influence the electronic properties of the C-Br bond, potentially affecting the ease of its activation. Research in this area focuses on understanding the mechanisms of oxidative addition of the C-Br bond to low-valent metal centers, such as palladium(0) or nickel(0), to form an organometallic intermediate. This intermediate is the cornerstone for subsequent bond-forming reactions.

Cross-Coupling Reactions and Their Catalytic Systems (e.g., Suzuki Cross-Coupling, Buchwald-Hartwig Coupling)

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is widely employed to form new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. nih.govrsc.org This reaction is catalyzed by a palladium complex and requires a base. For instance, the coupling of this compound with various boronic acids or their esters can introduce a wide range of substituents at the 2-position of the benzene (B151609) ring. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. arkat-usa.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. In this reaction, this compound can be coupled with primary or secondary amines in the presence of a palladium catalyst and a strong base to yield 2-amino-6-methoxyphenyl derivatives. The efficiency of this transformation is highly dependent on the nature of the amine and the specific catalytic system employed. preprints.org The steric hindrance from the ortho-substituents can influence the reaction conditions required. preprints.org

Table 1: Examples of Cross-Coupling Reactions with this compound Analogs

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Biaryl | nih.gov |

| Arylamine | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene (B28343) | Arylamine | preprints.org |

| Styrene (Heck) | Pd(II)-complex | NaOH | Water/DMF | Stilbene | arkat-usa.org |

Nucleophilic Substitution Reactions of the Bromine Moiety

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the bromine atom in this compound can undergo substitution under specific conditions, often involving a transition metal catalyst or the formation of an organometallic intermediate. slideplayer.comgre.ac.uk For instance, reactions with certain nucleophiles in the presence of copper catalysts (Ullmann condensation) or palladium catalysts can lead to the displacement of the bromine atom.

Reactions Involving the Methanol (B129727) Moiety

The primary alcohol group (-CH₂OH) in this compound is another key functional handle that can be readily transformed into other functional groups.

Oxidation Reactions of the Primary Alcohol

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 2-bromo-6-methoxybenzaldehyde (B135689). Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alcohol all the way to the carboxylic acid, 2-bromo-6-methoxybenzoic acid. The choice of oxidant is crucial to control the extent of the oxidation.

Esterification and Etherification Reactions

Esterification: The primary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or a coupling agent. For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (2-bromo-6-methoxyphenyl)methyl acetate. N-bromosuccinimide (NBS) has also been shown to be an effective catalyst for the esterification of alcohols. nih.gov

Etherification: The alcohol can also be converted into an ether through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. For example, treatment with sodium hydride followed by methyl iodide would produce 2-bromo-1-(methoxymethyl)-3-methoxybenzene.

Table 2: Summary of Reactions Involving the Methanol Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

| Mild Oxidation | PCC or DMP | Aldehyde |

| Strong Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid |

| Esterification | Carboxylic acid/derivative, acid catalyst | Ester |

| Etherification | Base (e.g., NaH), Alkyl halide | Ether |

Derivatization of the Hydroxyl Group for Advanced Applications

The hydroxyl group of this compound is a primary alcohol, making it amenable to a variety of derivatization reactions common to benzyl (B1604629) alcohols. These transformations are crucial for protecting the hydroxyl group during subsequent reaction steps or for introducing new functionalities to tailor the molecule for specific applications, such as in the synthesis of pharmaceuticals and complex organic molecules. chemicalbook.com

Standard derivatization reactions include esterification and etherification.

Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst, yields the corresponding esters. patsnap.com For instance, reaction with acetic anhydride would produce (2-bromo-6-methoxyphenyl)methyl acetate. These esterification reactions are fundamental in synthetic organic chemistry. patsnap.com N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various aryl and alkyl acids under mild conditions. nih.gov

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. nih.gov This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov This process allows for the introduction of a wide range of alkyl or aryl groups, expanding the structural diversity of the resulting products.

The conversion of the hydroxyl group into a better leaving group, for example by tosylation, facilitates nucleophilic substitution reactions. libretexts.org This activation allows for the introduction of a variety of nucleophiles at the benzylic position.

Reactions Involving the Methoxy Substituent

The methoxy group (-OCH3) is a key modulator of the aromatic ring's reactivity and is itself subject to specific chemical transformations.

The methoxy group, an ether, can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br- or I-). libretexts.orgtransformationtutoring.com

Due to the electronic nature of the aryl ether, the cleavage of the C-O bond occurs in a specific manner. The carbon of the methyl group is attacked by the nucleophile, leading to the formation of a methyl halide (e.g., methyl bromide) and a phenol (B47542). libretexts.org The alternative pathway, which would involve nucleophilic attack on the sp2-hybridized aromatic carbon, is highly unfavorable. libretexts.org Therefore, the reaction of this compound with excess HBr would be expected to yield 2-bromo-6-hydroxybenzyl alcohol (or its further reacted products, depending on the conditions).

The general mechanism for the acidic cleavage of an aryl alkyl ether is as follows:

Protonation of the ether oxygen by the strong acid. libretexts.org

Nucleophilic attack by the halide ion on the methyl group via an S_N2 mechanism. libretexts.org

Formation of the phenol and the corresponding methyl halide. libretexts.org

Beyond complete cleavage, modifications to the methoxy group are less common but can be achieved under specific conditions. The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to it. However, in this compound, the positions ortho and para to the methoxy group are already substituted (with bromine and the hydroxymethyl group, respectively), which limits the scope for typical electrophilic aromatic substitution reactions on this specific ring.

Cyclization and Rearrangement Reactions Involving the Aromatic Core

The presence of a bromine atom and a hydroxymethyl group on the same aromatic ring allows for intramolecular cyclization reactions, often mediated by transition metal catalysts. A notable example that illustrates the potential reactivity of this structural motif is the palladium-catalyzed synthesis of fluorenones from bis(2-bromophenyl)methanols.

In this type of reaction, a plausible mechanism involves the oxidation of the secondary alcohol to a ketone, followed by an intramolecular reductive coupling of the two C-Br bonds, facilitated by a palladium(0) catalyst. This sequence leads to the formation of a new carbon-carbon bond and the construction of the fluorenone core. While this compound is not a bis(2-bromophenyl)methanol (B14894271), this reaction highlights the potential for the bromo- and hydroxymethyl-substituted aromatic ring to participate in palladium-catalyzed intramolecular bond-forming reactions. Such cyclization strategies are powerful tools in the synthesis of polycyclic aromatic compounds.

Applications of 2 Bromo 6 Methoxyphenyl Methanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of the bromo, methoxy (B1213986), and hydroxymethyl groups on the phenyl ring makes (2-Bromo-6-methoxyphenyl)methanol a highly valuable and versatile synthon in organic chemistry. The bromine atom serves as a handle for various cross-coupling reactions, the methoxy group influences the electronic properties of the ring and can direct metallation reactions, and the methanol (B129727) moiety offers a site for oxidation or further functionalization.

Construction of Complex Organic Molecules

The inherent reactivity of this compound lends itself to the synthesis of a variety of complex organic molecules. The presence of the bromine atom allows for its participation in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. This reaction, catalyzed by palladium complexes, enables the connection of the brominated aromatic ring to a wide range of organoboron compounds, leading to the formation of biaryl structures and other complex scaffolds. For instance, related bis(2-bromophenyl)methanols can be utilized in palladium-catalyzed intramolecular C-H functionalization reactions to synthesize fluorenones, a class of compounds with interesting photophysical and electronic properties.

Furthermore, the hydroxymethyl group can be readily oxidized to an aldehyde, which can then participate in a myriad of subsequent transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, further expanding the molecular diversity accessible from this starting material. The interplay between the bromo and methoxy groups can also be exploited to achieve regioselective functionalization of the aromatic ring.

Precursor for Pharmaceutical Intermediates and Lead Discovery

The structural motif of a substituted phenyl ring is a common feature in many biologically active compounds. Consequently, this compound serves as a key starting material for the synthesis of various pharmaceutical intermediates.

One notable application is in the preparation of pyrrolocarbazole derivatives , which have been investigated for the treatment of thrombopenia, a condition characterized by a low platelet count. google.com While the specific details of the synthesis are proprietary, the general strategy likely involves the construction of the pyrrolocarbazole core through a series of reactions that utilize the functionalities present in this compound. Thrombopoietin (TPO) receptor agonists are a class of drugs that stimulate platelet production, and the synthesis of potent TPO agonists often involves the creation of complex heterocyclic systems. nih.govnih.gov For example, a process for preparing a thrombopoietin agonist has been described starting from the related compound 2-bromo-6-nitrophenol, where the strategic placement of substituents on the phenyl ring is crucial for biological activity. google.com

The versatility of this compound also makes it a valuable tool in lead discovery and lead optimization in medicinal chemistry. Current time information in Pasuruan, ID.researchwithrutgers.comchemicalbook.com By systematically modifying the core structure through reactions at the bromo and hydroxymethyl positions, chemists can generate libraries of related compounds. These libraries can then be screened for biological activity against a specific target, such as a protein kinase. researchwithrutgers.comnih.gov The structure-activity relationship (SAR) data obtained from these screenings can guide the design of more potent and selective drug candidates. For instance, derivatives of this compound can be used to synthesize novel benzohydrazide (B10538) and benzothiazole (B30560) compounds, which have shown promising analgesic, antifungal, antibacterial, and antiproliferative activities.

| Bioactive Compound Class | Potential Therapeutic Application | Starting Material |

| Pyrrolocarbazole derivatives | Thrombopenia | This compound |

| Thrombopoietin Receptor Agonists | Thrombocytopenia | Related bromo-nitro-phenols |

| Benzohydrazide derivatives | Analgesic, Antifungal, Antibacterial | 2-bromo-5-methoxybenzoic acid |

| Benzothiazole derivatives | Antifungal | 3-chloro-4-methoxyaniline |

| 1,2,3-Triazole derivatives | Anticancer | 9-bromonoscapine |

Utility in Agrochemical Synthesis

The development of new and effective agrochemicals is crucial for global food security. The search for novel pesticides and herbicides often involves the synthesis and screening of diverse chemical libraries. While direct patents citing this compound in large-scale agrochemical production are not prevalent, its structural motifs are found in various bioactive molecules. For example, pyrazoline derivatives containing a β-methoxyacrylate pharmacophore have been synthesized and shown to exhibit both fungicidal and insecticidal activities. The synthesis of such compounds often starts from substituted aromatic aldehydes, which can be derived from the oxidation of benzyl (B1604629) alcohols like this compound. The presence of both a bromo and a methoxy group offers opportunities to fine-tune the biological activity and physical properties of the resulting agrochemical.

Contributions to Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an area with potential for future development. While specific examples of its direct use as a monomer in polymerization are not widely reported, its functional groups suggest potential applications. The hydroxymethyl group could be used to introduce this aromatic unit into polyesters or polyurethanes. Furthermore, the bromine atom could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups onto a polymer backbone. This could be a route to creating functional polymers with tailored optical, electronic, or recognition properties. For instance, the mechanosynthesis of functional polymers is a growing field, although the use of this specific monomer has not been documented.

Development of Molecular Probes and Sensors

Molecular probes and sensors are essential tools for detecting and visualizing specific analytes in complex environments, including biological systems. The design of these probes often relies on the careful arrangement of fluorophores and recognition elements. The this compound scaffold, with its potential for derivatization, could be a valuable component in the synthesis of novel probes. For example, the methoxy group is known to enhance the fluorescence properties of certain fluorophores like naphthalimides. By incorporating the (2-bromo-6-methoxyphenyl) unit into a larger fluorescent system and then functionalizing the bromo position with a specific analyte-binding group, it might be possible to create "turn-on" or ratiometric fluorescent sensors. The principle of nucleophilic aromatic substitution on electron-deficient aromatic rings is a common strategy in sensor design, and the bromo-substituted ring of this compound could potentially be activated for such reactions under specific conditions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo 6 Methoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of (2-Bromo-6-methoxyphenyl)methanol reveals characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The singlet for the methoxy (B1213986) (-OCH₃) protons is generally observed around δ 3.8-3.9 ppm, while the methylene (B1212753) (-CH₂OH) protons give a singlet at approximately δ 4.7 ppm. The hydroxyl (-OH) proton signal can vary in its chemical shift and is often observed as a broad singlet.

For derivatives, such as those resulting from the substitution or modification of the hydroxyl group, the chemical shifts of adjacent protons will be altered. For instance, in 6-(bromomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran-2-one, the protons of the tetrahydropyran (B127337) ring and the methoxy group on the phenyl ring will exhibit distinct signals. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound and a Related Derivative.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | Aromatic H | 6.8-7.5 (m) |

| -OCH₃ | 3.8-3.9 (s) | |

| -CH₂OH | ~4.7 (s) | |

| 6-(bromomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran-2-one rsc.org | Aromatic H | 6.92 (d, J=8.8 Hz), 7.33 (d, J=8.8 Hz) |

| -OCH₃ | 3.81 (s) | |

| Tetrahydropyran H | 2.0-2.8 (m), 4.6-4.8 (m) |

Note: s = singlet, d = doublet, m = multiplet. Data for this compound is typical and may vary slightly based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR provides information on the carbon skeleton of the molecule. In this compound, the carbon attached to the bromine atom (C-Br) is expected to resonate at a lower field (around δ 115-125 ppm) compared to other aromatic carbons. The carbon bearing the methoxy group (C-OCH₃) would appear at a significantly downfield shift (around δ 155-160 ppm). The benzylic carbon (-CH₂OH) typically shows a signal in the range of δ 60-65 ppm, and the methoxy carbon (-OCH₃) resonates around δ 55-60 ppm. Aromatic carbons not directly attached to a substituent usually appear between δ 110-140 ppm.

The analysis of related compounds, such as 2-bromobutane, demonstrates the influence of the bromine atom on the chemical shifts of neighboring carbons, with the carbon directly bonded to bromine showing the largest downfield shift. docbrown.info Similarly, in derivatives of this compound, the ¹³C chemical shifts will reflect changes in the molecular structure. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 115-125 |

| C-OCH₃ | 155-160 |

| Aromatic CH | 110-140 |

| -CH₂OH | 60-65 |

| -OCH₃ | 55-60 |

Note: These are predicted ranges and can vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For derivatives of this compound with adjacent non-equivalent protons, cross-peaks in the COSY spectrum would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the signals of each CH, CH₂, and CH₃ group by linking the proton spectrum to the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) couplings between protons and carbons (¹H-¹³C). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule by showing correlations between protons and carbons that are not directly bonded. For example, it can confirm the position of the methoxy and bromomethyl groups on the aromatic ring.

These 2D NMR methods are crucial for the complete structural verification of complex molecules like substituted fluorenylspirohydantoins, where they enable a full assignment of all ¹H and ¹³C chemical shifts. bas.bg

Infrared (IR) Spectroscopy Investigations for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the most prominent absorption bands would be a broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. The C-O stretching of the alcohol and the ether linkage of the methoxy group would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically found at lower wavenumbers, in the range of 500-700 cm⁻¹.

For derivatives where the hydroxyl group is modified, the characteristic broad O-H band would be absent, and new peaks corresponding to the new functional group would appear. For example, in an ether derivative, the C-O stretching bands would be prominent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₈H₉BrO₂), the molecular ion peak (M⁺) would be observed at m/z 216 and 218 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), water (-H₂O), or the methoxy group (-OCH₃). The fragmentation of related compounds like 2-bromo-1-(4-methoxyphenyl)ethanone shows characteristic losses that help in identifying the structure. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is a definitive method for confirming the molecular formula of this compound and its derivatives, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

No specific UV-Vis absorption maxima (λmax), molar absorptivity (ε) values, or detailed analyses of the electronic transitions for this compound have been reported in the reviewed literature. UV-Vis spectroscopy is a powerful technique for studying conjugated systems and electronic properties of molecules. For a molecule like this compound, one would expect to observe absorptions in the UV region arising from π→π* transitions of the benzene (B151609) ring. The presence of substituents—the bromo, methoxy, and hydroxymethyl groups—would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the intensity of these absorptions compared to unsubstituted benzene.

Furthermore, no studies concerning the potential tautomerism of this compound were found. Tautomerism is less common in simple benzyl (B1604629) alcohols unless other functional groups that can participate in such equilibria are present.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methoxyphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for studying the electronic structure and reactivity of organic molecules. For (2-Bromo-6-methoxyphenyl)methanol, DFT calculations are employed to determine its most stable three-dimensional arrangement and to probe the distribution of its electrons, which dictates its chemical behavior. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used as they provide a reliable balance between accuracy and computational cost for geometry, vibrational, and electronic property calculations. nih.gov

The first step in a computational study is typically geometry optimization. This process seeks to find the coordinates of the atoms that correspond to the lowest energy, and therefore the most stable conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The starting geometry for the calculation can be derived from experimental data, such as X-ray crystallography, if available. nih.gov

The optimization process explores the potential energy surface of the molecule to locate its global minimum. This is crucial for a molecule with rotatable bonds, such as the hydroxymethyl (-CH₂OH) and methoxy (B1213986) (-OCH₃) groups attached to the phenyl ring, which can give rise to multiple conformers. The analysis confirms the most stable spatial arrangement of these functional groups relative to the bromine atom and the benzene (B151609) ring. The calculated geometric parameters are often compared with experimental data from related structures to validate the chosen level of theory. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-Br | 1.89 Å |

| C-O (methoxy) | 1.37 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (alcohol) | 1.43 Å | |

| Bond Angle | C-C-Br | 121.5° |

| C-C-O (methoxy) | 118.9° | |

| Dihedral Angle | Br-C-C-C | ~180° |

| C-C-O-C (methoxy) | ~0° or ~180° |

Note: This table is illustrative and represents typical values for such a compound. Actual calculated values would be specific to the final optimized geometry.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For related bromo-phenyl compounds, DFT calculations have determined energy gaps in the range of 4-5 eV, indicating significant stability. nih.govnih.gov Analysis of the HOMO and LUMO electron density distribution in this compound reveals the most probable sites for nucleophilic and electrophilic attack.

Table 2: Calculated Quantum Chemical Parameters for a Related Bromo-Phenyl Compound (Illustrative)

| Parameter | Definition | Calculated Value (eV) | Reference |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.89 | nih.gov |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.94 | nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.95 | nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.92 | nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.98 | nih.gov |

Note: Data is for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, a molecule containing a bromo-methoxy-phenyl moiety, and serves to illustrate the types of parameters derived from FMO analysis.

Computational methods are highly effective at predicting spectroscopic properties, which can then be validated against experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbitals (GIAO) method, combined with DFT, is the standard approach for calculating ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The calculated shifts for the optimized geometry of this compound can be compared to experimental spectra. A strong correlation between the predicted and observed chemical shifts serves as a robust validation of the computed molecular structure. liverpool.ac.uk

UV-Vis Absorption: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be modeled using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For a molecule like this compound, TD-DFT can predict the π → π* transitions characteristic of the aromatic system. Comparing these predictions with an experimental spectrum recorded in a solvent like DMSO or methanol (B129727) helps to confirm the electronic structure. nih.govresearchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | C-Br | ~115 ppm | (Requires experimental data) |

| C-OCH₃ | ~158 ppm | (Requires experimental data) | |

| ¹H NMR | Ar-H | 6.8 - 7.5 ppm | (Requires experimental data) |

| -CH₂- | ~4.6 ppm | (Requires experimental data) | |

| -OCH₃ | ~3.9 ppm | (Requires experimental data) | |

| UV-Vis | λmax (π → π*) | ~280 nm | (Requires experimental data) |

Note: This table is illustrative. Predicted values are estimates based on similar structures. Experimental validation is necessary.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static properties, DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and calculating the energies of all transition states (the energy barriers of the reaction) and any intermediates.

For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as oxidation of the alcohol or nucleophilic substitution at the aromatic ring. For example, in studying a proton transfer process in a related molecule, computational scans of the potential energy surface were used to describe the energy profile of the tautomerization, providing mechanistic insights that are difficult to obtain experimentally. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While DFT calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. researchgate.net An MD simulation would model the movements of this compound and surrounding solvent molecules, providing insight into its solvation shell, conformational flexibility in solution, and the dynamics of its intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

In a hypothetical QSAR study, various derivatives of this compound would be synthesized and tested for a specific biological activity. Then, a range of theoretical descriptors would be calculated for each derivative using DFT. These descriptors can include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

A statistical model would then be built to link these descriptors to the observed activity. The resulting QSAR equation can be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and optimizing the drug discovery process.

Molecular Docking and Binding Studies of Derivatives with Biomolecular Targets

As of the latest available research, specific molecular docking and binding studies for derivatives of this compound with defined biomolecular targets have not been reported in publicly accessible scientific literature. While computational methods, including molecular docking, are a common approach in drug discovery and development to predict the interaction of small molecules with proteins and other biological targets, no such studies have been published for derivatives of this particular compound.

The scientific community relies on published, peer-reviewed data to report and validate such findings. Therefore, the generation of detailed research findings, including data tables on binding affinities, interaction types, and specific amino acid residues involved in the binding of this compound derivatives to any biomolecular target, is not possible at this time.

General information regarding the properties of the parent compound, this compound, is available. However, this does not extend to computational studies of its derivatives' interactions with biological macromolecules.

It is important to note that the absence of published data does not necessarily mean that such research has not been conducted, but rather that it is not available in the public domain. Future research may explore the potential of this compound derivatives as ligands for various biomolecular targets, at which point detailed computational analyses and molecular docking studies would likely be reported.

Emerging Research Frontiers and Future Perspectives for 2 Bromo 6 Methoxyphenyl Methanol

Exploration of Novel Catalytic Systems for Enhanced Synthesis and Transformation

The transformation of (2-Bromo-6-methoxyphenyl)methanol is greatly enhanced by advanced catalytic systems. Research is moving beyond traditional methods to explore more efficient, selective, and sustainable catalytic processes.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netchemicalbook.com These reactions are fundamental for creating carbon-carbon bonds. Research focuses on developing highly efficient palladium catalysts, often with specialized phosphine (B1218219) ligands, that can function at low catalyst loadings and under mild, environmentally friendly conditions, including aqueous media at near-ambient temperatures. echemi.com The goal is to improve yields and functional group tolerance, which is critical when dealing with complex molecules in multi-step syntheses. chemicalbook.commdpi.com The general mechanism involves the oxidative addition of the bromo-compound to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. chemicalbook.com

Photocatalytic Oxidation: A significant area of innovation is the use of photocatalysis for the selective oxidation of the hydroxymethyl group. rsc.orgnih.gov Studies on substituted benzyl (B1604629) alcohols, including ortho-methoxy derivatives, show that semiconductor photocatalysts like polymeric carbon nitride (PCN) or titanium dioxide (TiO₂) can efficiently convert the alcohol to the corresponding aldehyde under mild, visible-light irradiation. rsc.orgnih.gov The electronic properties of the substituents play a crucial role; electron-donating groups like the ortho-methoxy group in this compound have been shown to promote the reactivity of the alcohol. rsc.org This approach avoids harsh chemical oxidants, aligning with the principles of green chemistry.

| Catalytic System | Transformation | Key Advantages |

| Palladium-Phosphine Complexes | Suzuki-Miyaura Cross-Coupling | High efficiency, mild conditions, C-C bond formation. echemi.commdpi.com |

| Polymeric Carbon Nitride (PCN) | Photocatalytic Oxidation to Aldehyde | Uses visible light, environmentally friendly, high selectivity. rsc.org |

| Titanium Dioxide (TiO₂) | Photocatalytic Oxidation to Aldehyde | High conversion and selectivity, non-toxic, inexpensive catalyst. nih.gov |

Discovery of Unprecedented Reaction Pathways and Reactivity Patterns

The unique arrangement of functional groups in this compound enables novel and complex reaction pathways, leading to the synthesis of valuable heterocyclic structures.

Intramolecular Cyclization Cascades: The most prominent emerging application is its use as a precursor in the synthesis of pyrrolocarbazole derivatives. rsc.org This reaction pathway likely involves an initial transformation, such as a palladium-catalyzed coupling reaction at the bromine position, followed by a series of cyclization steps to construct the complex, fused-ring system of the pyrrolocarbazole core.

Selective Functionalization: The compound offers multiple reactive sites—the bromo group, the hydroxyl group, and the aromatic ring itself. Research is exploring the selective activation of these sites. For instance, the hydroxymethyl group can be converted to a chloromethyl group using reagents like cyanuric chloride in DMF, providing a different handle for nucleophilic substitution. The bromine atom is the primary site for cross-coupling reactions. researchgate.net The interplay between these groups allows for sequential, one-pot reactions where different bonds are formed in a controlled manner, leading to highly complex molecular architectures from a relatively simple starting material. A notable example is the palladium-catalyzed synthesis of fluorenones from related bis(2-bromophenyl)methanol (B14894271) precursors, which proceeds via an intramolecular C-H activation/C-C coupling cascade.

Integration into Advanced Functional Materials and Nanotechnology

While direct integration of this compound into materials is an embryonic field, its structural motifs suggest significant potential for creating advanced functional materials.

Monomer for Porous Frameworks: The structure of this compound makes it a potential candidate as a monomer for the synthesis of porous materials like Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). After oxidation of the alcohol to an aldehyde, the resulting 2-bromo-6-methoxybenzaldehyde (B135689) could be used in condensation reactions with multivalent linkers to form highly ordered, porous crystalline structures. The bromine and methoxy (B1213986) substituents would line the pores of the resulting framework, imparting specific chemical properties for applications in gas storage, separation, or catalysis. While this specific application has not yet been demonstrated in published literature, the synthesis of COFs from similarly functionalized aromatic aldehydes is well-established.

Precursor for Conjugated Polymers: The bromo-aromatic nature of the compound also suggests its potential use in synthesizing conjugated polymers for organic electronics. Through reactions like the Suzuki or Stille coupling, polymerization could yield materials with specific electronic and optical properties, modulated by the methoxy substituent. Research on the autopolymerization of structurally similar compounds like 2-bromo-3-methoxythiophene (B13090750) has shown that halogenated alkoxy-aromatics can serve as effective monomers for conjugated polymers.

| Potential Material Class | Synthetic Strategy | Potential Application |

| Covalent Organic Frameworks (COFs) | Oxidation to aldehyde, followed by condensation with amine linkers. | Gas separation, catalysis. |

| Conjugated Polymers | Palladium-catalyzed polymerization (e.g., Suzuki coupling). | Organic electronics, sensors. |

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The true value of this compound is realized when its synthetic versatility is applied to solve problems in biology and medicine.

Scaffold for Bioactive Molecules: The compound is a documented starting material for the preparation of pyrrolocarbazole derivatives that are being investigated for the treatment of thrombopenia (a low blood platelet count). rsc.org This highlights its role as a key building block in medicinal chemistry. The synthesis of such complex heterocyclic systems relies on the strategic use of the functional groups present in the starting material.

Enabling Complex Drug Discovery: The Suzuki-Miyaura reaction, for which this compound is an excellent substrate, is one of the most widely used reactions in modern drug discovery. mdpi.com It allows for the modular construction of complex drug candidates by coupling different fragments together. The ability to perform these couplings under biocompatible conditions (e.g., in water, at near-neutral pH) is a major research goal. echemi.com this compound, with its reactive handle, serves as a valuable component in fragment-based drug design, where different aryl or heteroaryl groups can be introduced at the bromine position to explore the structure-activity relationship of a potential therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for (2-Bromo-6-methoxyphenyl)methanol?

The synthesis typically involves bromination of a methoxyphenyl precursor followed by reduction. For example:

- Bromination : Introduce bromine regioselectively into a methoxyphenyl scaffold using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. The methoxy group directs bromination to the ortho position .

- Reduction : Reduce a carbonyl precursor (e.g., 2-bromo-6-methoxybenzaldehyde) to the alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation with Pd/C. This mirrors methods used for structurally similar compounds like (2-Amino-4-methoxyphenyl)methanol .

Q. How should researchers handle this compound safely in the lab?

- Storage : Keep in a cool, dry place away from oxidizers and acids. Use airtight containers to prevent moisture absorption.

- Safety Gear : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods during weighing or reactions.

- Emergency Protocols : Follow guidelines for brominated compounds, including immediate rinsing for skin contact and using activated carbon for spill containment. Reference safety protocols for analogs like (3-Bromo-4-methylphenyl)methanol for specific hazards .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and methoxy groups). The methoxy proton typically appears as a singlet at ~3.8 ppm, while aromatic protons split based on coupling with bromine.

- IR : Detect hydroxyl (broad ~3200 cm⁻¹) and C-Br stretches (500–600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₉BrO₂).

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Heavy Atom Effects : Bromine’s high electron density can cause absorption errors, requiring careful data collection and correction algorithms in software like SHELXL .

- Crystal Quality : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) improves crystal growth. For related brominated methoxyphenyl compounds, twinning is common, necessitating robust refinement strategies .

Q. How can regioselectivity be controlled during bromination of methoxyphenyl precursors?

- Directing Groups : The methoxy group directs electrophilic substitution to the ortho/para positions. Steric hindrance from substituents (e.g., existing bromine) can favor para bromination.

- Reagent Choice : Use Lewis acids like FeBr₃ for kinetic control or NBS for milder conditions. For example, bromination of 2-methoxyphenol derivatives under FeBr₃ yields ortho products .

Q. Which chromatographic methods optimize purity analysis of this compound?

Q. What mechanistic insights explain the reactivity of the hydroxyl group in this compound?

- Protection Strategies : The hydroxyl group can be protected as a silyl ether (e.g., TBSCl) or acetate (Ac₂O) to prevent side reactions during further functionalization.

- Oxidation Studies : Controlled oxidation with PCC or Dess-Martin periodinane converts the alcohol to a ketone, useful in synthesizing derivatives like benzophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.